6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
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Overview
Description
6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound that belongs to the class of pyranopyrazoles. This compound is characterized by the presence of a pyrano[2,3-c]pyrazole core, which is fused with a phenyl group and a trimethoxyphenyl group. The trimethoxyphenyl group is known for its versatile pharmacophore properties, making this compound of significant interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile can be achieved through a multi-component reaction involving aryl aldehydes, malononitrile, and 1-phenyl-3-(2,3,4-trimethoxyphenyl)-1H-pyrazol-5(4H)-one. This reaction is typically carried out in aqueous media without the need for a catalyst, making it an environmentally benign procedure . The reaction conditions are mild, and the process yields high amounts of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. The use of aqueous media and the absence of catalysts make the process suitable for industrial applications, as it reduces the environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions
6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different reduced derivatives of the compound.
Scientific Research Applications
6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets proteins such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Pathways Involved: It inhibits the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
6-Amino-3-(trifluoromethyl)-1,4-dihydro-1-phenyl-4-arylpyrano[2,3-c]pyrazole-5-carbonitriles: These compounds share a similar core structure but differ in the substituents, leading to variations in their biological activities.
6-Amino-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitriles: These compounds also have a pyrano[2,3-c]pyrazole core but with different functional groups, resulting in distinct chemical and biological properties.
Uniqueness
The uniqueness of 6-Amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its trimethoxyphenyl group, which imparts versatile pharmacophore properties. This makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H20N4O4 |
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Molecular Weight |
404.4 g/mol |
IUPAC Name |
6-amino-3-phenyl-4-(2,3,4-trimethoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C22H20N4O4/c1-27-15-10-9-13(19(28-2)20(15)29-3)16-14(11-23)21(24)30-22-17(16)18(25-26-22)12-7-5-4-6-8-12/h4-10,16H,24H2,1-3H3,(H,25,26) |
InChI Key |
ZFLGZFWLUVDLLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C(=C(OC3=NNC(=C23)C4=CC=CC=C4)N)C#N)OC)OC |
Origin of Product |
United States |
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